2-Amino-4,6-difluorobenzaldehyde
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Overview
Description
2-Amino-4,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H5F2NO. It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4,6-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the Grignard exchange reaction. In this method, 3,4-difluoro bromobenzene is reacted with a freshly prepared Grignard reagent, such as isopropylmagnesium chloride, in the presence of tetrahydrofuran as a solvent. The resulting product is then treated with N,N-dimethylformamide to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-difluorobenzaldehyde undergoes several types of chemical reactions, including:
Schiff Base Formation: The aldehyde group reacts with primary amines to form Schiff bases, which are important intermediates in organic synthesis.
Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Schiff Base Formation: Typically involves primary amines under mild conditions.
Nucleophilic Addition: Common nucleophiles include hydrides, cyanides, and organometallic reagents.
Major Products Formed
Schiff Bases: Formed from the reaction with primary amines.
Alcohols: Formed from nucleophilic addition reactions with hydrides.
Scientific Research Applications
2-Amino-4,6-difluorobenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4,6-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
2-Amino-4,6-difluorobenzaldehyde can be compared with other similar compounds, such as:
- 2-Amino-3,4-difluorobenzaldehyde
- 2-Amino-5,6-difluorobenzaldehyde
- 2-Amino-4,5-difluorobenzaldehyde
These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-4,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKEUNZTVVEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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